molecular formula C7H9F2LiO4 B2813726 Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate CAS No. 2225141-51-3

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate

Cat. No.: B2813726
CAS No.: 2225141-51-3
M. Wt: 202.08
InChI Key: BFLJUTCCMNQNPD-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate is a chemical compound with the molecular formula C7H11F2LiO4 and a molecular weight of 202.08 g/mol This compound is known for its unique structure, which includes a lithium ion coordinated with a 5-ethoxy-2,2-difluoro-5-oxopentanoate ligand

Preparation Methods

The synthesis of Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate typically involves the reaction of lithium hydroxide with 5-ethoxy-2,2-difluoro-5-oxopentanoic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate can undergo various chemical reactions, including:

Scientific Research Applications

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of various enzymes, influencing cellular signaling pathways and metabolic processes. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate can be compared with other lithium-containing compounds such as:

Properties

IUPAC Name

lithium;5-ethoxy-2,2-difluoro-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4.Li/c1-2-13-5(10)3-4-7(8,9)6(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLJUTCCMNQNPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCOC(=O)CCC(C(=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2LiO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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